4-Amino-2,3,5,6-tetrafluoropyridine: A Technical Guide for Researchers
4-Amino-2,3,5,6-tetrafluoropyridine: A Technical Guide for Researchers
CAS Number: 1682-20-8
This technical guide provides a comprehensive overview of 4-Amino-2,3,5,6-tetrafluoropyridine, a pivotal fluorinated building block for researchers, scientists, and professionals in drug development and material science. This document details its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role in medicinal chemistry.
Physicochemical and Safety Data
4-Amino-2,3,5,6-tetrafluoropyridine is a white to cream-colored crystalline solid.[1][2] Its core structure consists of a pyridine ring heavily substituted with fluorine atoms, which significantly influences its chemical reactivity and properties.
Table 1: Physicochemical Properties of 4-Amino-2,3,5,6-tetrafluoropyridine
| Property | Value | References |
| CAS Number | 1682-20-8 | [2][3][4][5][6][7][8][9] |
| Molecular Formula | C₅H₂F₄N₂ | [1][3][4][5][6][7][8][9] |
| Molecular Weight | 166.08 g/mol | [3][4][5][6][7][8][9] |
| Appearance | White to cream crystals or powder | [1][2][8] |
| Melting Point | 82-88 °C | [1][2][8][9] |
| Assay (Purity) | ≥97.0% (GC) | [2][3][10] |
| IUPAC Name | 2,3,5,6-tetrafluoropyridin-4-amine | [1][8] |
| InChI Key | PLVFNMQHMRRBAA-UHFFFAOYSA-N | [1][7][8][9] |
| SMILES | Nc1c(F)c(F)nc(F)c1F | [1][7][8][9] |
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | References |
| Hazard | H302 | Harmful if swallowed. | [7][10] |
| H312 | Harmful in contact with skin. | [7][10] | |
| H332 | Harmful if inhaled. | [7][10] | |
| H315 | Causes skin irritation. | [7] | |
| H319 | Causes serious eye irritation. | [7] | |
| H335 | May cause respiratory irritation. | [7] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7][10] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7][10] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [7][10] | |
| P302+P352+P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [7][10] | |
| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [7][10] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
Synthesis and Reactivity
The primary route for synthesizing 4-Amino-2,3,5,6-tetrafluoropyridine is through the nucleophilic aromatic substitution (SₙAr) reaction of pentafluoropyridine. The electron-withdrawing fluorine atoms and the ring nitrogen atom activate the pyridine ring, making it highly susceptible to nucleophilic attack. The substitution occurs preferentially at the 4-position (para) due to electronic factors.
Caption: Synthesis workflow for 4-Amino-2,3,5,6-tetrafluoropyridine.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This representative protocol is based on established principles for SₙAr reactions on perfluorinated heterocycles.
-
Reaction Setup: In a sealed pressure vessel, dissolve pentafluoropyridine (1 equivalent) in ethanol.
-
Reagent Addition: Add a concentrated aqueous solution of ammonia (excess, e.g., 3-5 equivalents) to the vessel. The use of a sealed tube is necessary to prevent the escape of gaseous ammonia upon heating.
-
Reaction Conditions: Heat the mixture with stirring. Typical temperatures range from 50 to 100°C. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the vessel to room temperature. Evaporate the solvent under reduced pressure.
-
Isolation: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure 4-Amino-2,3,5,6-tetrafluoropyridine.
Chemical Reactivity and Derivatization
4-Amino-2,3,5,6-tetrafluoropyridine serves as a versatile building block for synthesizing more complex molecules. The primary amino group can undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions.
Caption: Key derivatization reactions of 4-Amino-2,3,5,6-tetrafluoropyridine.
Experimental Protocol: Schiff Base Formation with Benzaldehyde
This protocol describes a typical condensation reaction to form an imine (Schiff base), a common step in building more complex pharmaceutical intermediates.
-
Reaction Setup: Dissolve 4-Amino-2,3,5,6-tetrafluoropyridine (1 equivalent) in a suitable solvent such as ethanol or toluene in a round-bottom flask.
-
Reagent Addition: Add benzaldehyde (1 to 1.1 equivalents) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours. The formation of water can be monitored, and it can be removed using a Dean-Stark apparatus if necessary.
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent is removed under reduced pressure.
-
Purification: The resulting crude Schiff base, (E)-N-Benzylidene-2,3,5,6-tetrafluoropyridin-4-amine, can be purified by recrystallization from a solvent like ethanol. Derivatives of this type have shown antibacterial and antifungal activity.[4]
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. As a highly fluorinated building block, 4-Amino-2,3,5,6-tetrafluoropyridine is of significant interest in medicinal chemistry.
The broader class of 4-aminopyridine derivatives are known as potent blockers of voltage-gated potassium channels (Kᵥ).[1][3][5] In demyelinating neurodegenerative diseases like multiple sclerosis, Kᵥ channels become exposed on the axonal membrane, leading to an excessive leakage of potassium ions and subsequent failure of action potential conduction.[3] 4-Aminopyridine and its derivatives can block these exposed channels, thereby restoring nerve impulse conduction and improving neurological function.[3] While specific studies on the tetrafluorinated analog are emerging, its structural similarity to known Kᵥ channel blockers makes it a compelling candidate for the development of new therapeutics for neurodegenerative disorders.
Caption: Mechanism of action for 4-aminopyridine derivatives as Kᵥ channel blockers.
References
- 1. The potassium channel blockers 4-aminopyridine and tetraethylammonium increase the spontaneous basal release of [3H]5-hydroxytryptamine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 4-Amino-2,3,5,6-tetrafluoropyridine, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

